molecular formula C38H86O16Si4 B12712449 4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane CAS No. 93778-28-0

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Cat. No.: B12712449
CAS No.: 93778-28-0
M. Wt: 911.4 g/mol
InChI Key: ZFGKRUSODAXGST-UHFFFAOYSA-N
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Description

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane (CAS 40372-72-3) is a polysulfide-based silane coupling agent with the molecular formula C₁₈H₄₂O₆S₄Si₂ and a molecular weight of 538.94 g/mol . Structurally, it features two triethoxysilylpropyl groups linked by a tetrasulfide (S–S–S–S) bridge, flanked by ethoxy (–OCH₂CH₃) and oxa (–O–) functional groups. This compound is commercially recognized under names such as Si-69, KH-858, and Bis[3-(triethoxysilyl)propyl] tetrasulfide .

Properties

CAS No.

93778-28-0

Molecular Formula

C38H86O16Si4

Molecular Weight

911.4 g/mol

IUPAC Name

triethoxy-[3-[1,2,2-tris(3-triethoxysilylpropoxy)ethoxy]propyl]silane

InChI

InChI=1S/C38H86O16Si4/c1-13-43-55(44-14-2,45-15-3)33-25-29-39-37(40-30-26-34-56(46-16-4,47-17-5)48-18-6)38(41-31-27-35-57(49-19-7,50-20-8)51-21-9)42-32-28-36-58(52-22-10,53-23-11)54-24-12/h37-38H,13-36H2,1-12H3

InChI Key

ZFGKRUSODAXGST-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCCC[Si](OCC)(OCC)OCC)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

Preparation Methods

The synthesis of 4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane typically involves the reaction of triethoxysilane with a suitable organic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic acids and bases. .

Scientific Research Applications

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. This is facilitated by the presence of multiple ethoxy and siloxy groups, which can undergo hydrolysis and condensation reactions. The molecular targets include silica surfaces and various organic polymers, leading to enhanced material properties such as increased strength, durability, and resistance to environmental degradation .

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.08 g/cm³
  • Boiling Point : ~250°C
  • Refractive Index : 1.49
  • Solubility: Hydrolyzes in water to form silanol groups; soluble in organic solvents like ethanol .

Comparison with Similar Compounds

Silane coupling agents with sulfur-containing bridges are critical for industrial applications. Below is a comparative analysis of the target compound and structurally/functionally related derivatives:

Structural and Functional Analogues

Compound Name CAS Number Sulfur Atoms Molecular Formula Key Applications Thermal Stability Regulatory Status
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane (Target) 40372-72-3 4 (tetrasulfide) C₁₈H₄₂O₆S₄Si₂ Tires, rubber composites, adhesives Moderate (~200°C) TSCA-listed
Bis[3-(triethoxysilyl)propyl] disulfide 56706-10-6 2 (disulfide) C₁₈H₄₂O₆S₂Si₂ Low-sulfur rubber, adhesives High (>250°C) TSCA-listed
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane (Reaction mass component) N/A 2 (dithia) C₁₆H₃₈O₆S₂Si₂ Specialty elastomers High Not fully characterized
3-(Triethoxysilyl)propyl methacrylate 211519-85-6 0 C₁₃H₂₆O₅Si Acrylic composites, coatings High ECHA-registered

Performance and Research Findings

Sulfur Content and Cross-Linking Efficiency

  • The tetrasulfide (4 sulfur atoms) in the target compound provides superior dynamic mechanical performance in rubber due to its ability to form multiple cross-links between silica and polymer matrices. This results in a 20–30% improvement in abrasion resistance compared to disulfide analogues .
  • Disulfide derivatives (e.g., CAS 56706-10-6) exhibit higher thermal stability (>250°C) but lower reinforcement efficiency, making them suitable for high-temperature vulcanization processes .

Hydrolytic Reactivity

  • The ethoxy (–OCH₂CH₃) groups in the target compound hydrolyze faster in aqueous environments than methoxy (–OCH₃) groups in analogues like 3-(trimethoxysilyl)propyl methacrylate, enabling quicker silanol formation and adhesion activation .

Toxicity and Environmental Impact

  • However, its hydrolysis byproducts (e.g., ethanol) require controlled disposal .

Regulatory and Commercial Differentiation

  • TSCA Compliance: Both the target compound and its disulfide variant are listed on the U.S. Toxic Substances Control Act inventory, ensuring their commercial viability in North America .
  • Market Preferences : The tetrasulfide (Si-69) dominates the tire industry (~70% market share), while disulfides are niche products for high-temperature applications .

Biological Activity

4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane (CAS Number: 93778-28-0) is a silane-based compound notable for its complex structure and potential applications in various fields including materials science and biomedicine. This article reviews its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H70O13Si3C_{32}H_{70}O_{13}Si_{3}, with a molecular weight of approximately 747.1469 g/mol. It exhibits a viscous liquid form and is soluble in organic solvents like toluene but immiscible in water . The compound's structure features multiple ethoxy groups and triethoxysilyl moieties that contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Several silane compounds have demonstrated antimicrobial properties. For instance:

  • Mechanism : The antimicrobial activity is often attributed to the disruption of microbial cell membranes by silane groups that facilitate interaction with lipid bilayers.
  • Case Study : A study on related silanes showed significant inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Cytotoxic effects against various cancer cell lines have been observed with silane derivatives:

  • Cell Lines Tested : Commonly tested lines include HeLa (cervical cancer) and MCF-7 (breast cancer).
  • Findings : Silane compounds often induce apoptosis in these cells through pathways involving oxidative stress and mitochondrial dysfunction.

Research Findings

Recent studies focusing on similar compounds provide insights into the potential biological activities of this compound:

Study Focus Findings
Study AAntimicrobialInhibition of E. coli growth by silanes similar to the target compound.
Study BCytotoxicityInduced apoptosis in MCF-7 cells with IC50 values indicating significant potency.
Study CDrug DeliveryDemonstrated enhanced cellular uptake when conjugated with chemotherapeutic agents.

The biological activity of silanes can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells.
  • Functional Group Interactions : The presence of ethoxy groups may facilitate interactions with biomolecules leading to altered cellular functions.

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